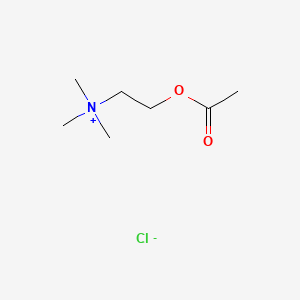

Acetylcholine Chloride

Description

This compound is the chloride salt form of acetylcholine, a synthetic, quaternary amino alcohol with cholinergic properties. This compound mimics the parasympathomimetic effect of the endogenous compound acetylcholine. Administered as an ophthalmic solution, this drug stimulates the cholinoceptors in the sphincter muscle of the iris, causing the pupil to constrict. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for miosis and cataract.

See also: Acetylcholine (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048978 | |

| Record name | Acetylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60-31-1 | |

| Record name | Acetylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLCHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF73293C2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetylcholine Chloride in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh), a primary neurotransmitter in the central nervous system (CNS), plays a pivotal role in a vast array of physiological processes, including learning, memory, attention, and arousal.[1][2][3] Its dysregulation is implicated in numerous neurological disorders such as Alzheimer's and Parkinson's diseases.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of acetylcholine chloride in the CNS, detailing its lifecycle from synthesis to degradation, its interaction with a diverse array of receptors, and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complexities of the cholinergic system and providing methodologies for its investigation.

Acetylcholine Lifecycle in the CNS

The physiological effects of acetylcholine are tightly regulated by its synthesis, storage, release, and degradation within the synaptic cleft.

1.1. Synthesis and Storage

Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[7][8] Choline is transported into the neuron via a high-affinity choline transporter (CHT).[7] Following synthesis, ACh is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[7][8]

1.2. Release

The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This influx facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, leading to the release of acetylcholine into the synaptic cleft, a process known as exocytosis.[9]

1.3. Degradation

To ensure rapid and precise signaling, acetylcholine is quickly removed from the synaptic cleft. This is primarily achieved through enzymatic degradation by acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate.[1][7][8] The choline can then be taken back up by the presynaptic neuron to be reused for acetylcholine synthesis.[7] A smaller proportion of acetylcholine may be hydrolyzed by butyrylcholinesterase (BChE), which is predominantly found in glial cells.[7][8]

Cholinergic Receptors in the CNS

Acetylcholine exerts its effects by binding to and activating two main classes of receptors in the CNS: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[1][10][11]

2.1. Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[10][12] Structurally, they are pentameric proteins composed of various subunits (α2-α10, β2-β4 in the CNS).[12] The specific subunit composition determines the pharmacological and physiological properties of the receptor, including its affinity for acetylcholine and its ion permeability.[12] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[11]

Upon binding of two acetylcholine molecules, the nAChR undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some cases, calcium (Ca²⁺).[2][12] The influx of Na⁺ and Ca²⁺ leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[12]

Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

2.2. Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate slower, more prolonged modulatory effects in the CNS.[8][10] There are five subtypes of muscarinic receptors (M1-M5), which are classified based on their G protein coupling and subsequent signaling pathways.[8][9]

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][9] Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[7][9] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] The βγ subunits of the G protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.

Diagram: Muscarinic Acetylcholine Receptor Signaling Pathways

Caption: Signaling pathways for Gq-coupled and Gi/o-coupled muscarinic receptors.

Quantitative Data

The affinity of acetylcholine for its receptors and the ion permeability of nicotinic channels are critical parameters that dictate the physiological response.

Table 1: Binding Affinities of Acetylcholine for CNS Receptors

| Receptor Subtype | Kd / Ki (nM) | Brain Region/Cell Line | Reference |

| Muscarinic | |||

| M1 | ~30 (Kd) | Rat CNS | [13] |

| M2 | ~30 (Kd) | Rat CNS | [13] |

| M3 | - | - | - |

| M4 | - | - | - |

| M5 | - | - | - |

| Nicotinic | |||

| α4β2 | High Affinity | Mammalian Brain | [4] |

| α7 | Low Affinity | Mammalian Brain | [4] |

Note: Comprehensive and directly comparable Kd/Ki values for acetylcholine across all receptor subtypes are challenging to consolidate due to variations in experimental conditions. The table provides representative values where available.

Table 2: Relative Ion Permeability of CNS Nicotinic Receptor Subtypes

| Receptor Subtype | PCa/PNa | PK/PNa | Reference |

| Neuronal (general) | 1.16 | 1.45 | [14] |

| α7 (hippocampal interneurons) | Significantly less than NMDA receptors | - | [15][16] |

Note: Ion permeability ratios can vary depending on the specific subunit composition and the experimental system.

Experimental Protocols

Investigating the cholinergic system requires specialized techniques to measure acetylcholine release and receptor binding.

4.1. In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of extracellular acetylcholine from specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Construction and Implantation:

-

Perfusion and Sample Collection:

-

On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[17][18] The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine or eserine) to prevent the degradation of acetylcholine in the sample.[18]

-

Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) in chilled microtubes.[18]

-

-

Analysis:

Diagram: In Vivo Microdialysis Workflow

Caption: A workflow diagram for in vivo microdialysis of acetylcholine.

4.2. Radioligand Binding Assay for Acetylcholine Receptors

This in vitro technique is used to determine the density (Bmax) and affinity (Kd) of acetylcholine receptors in brain tissue homogenates.

Methodology:

-

Membrane Preparation:

-

The brain region of interest is dissected and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]ACh or a specific antagonist like [³H]QNB for muscarinic receptors) at various concentrations.[3][20]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3]

-

The filters are washed to remove unbound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using Scatchard or non-linear regression analysis to determine the Bmax and Kd values.

-

Diagram: Radioligand Binding Assay Workflow

Caption: A workflow diagram for a radioligand binding assay.

Conclusion

The mechanism of action of this compound in the central nervous system is multifaceted, involving a complex interplay of synthesis, release, degradation, and receptor activation. The diversity of nicotinic and muscarinic receptor subtypes, each with distinct signaling pathways, allows for the fine-tuning of neuronal activity and underlies the critical role of acetylcholine in higher cognitive functions. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the cholinergic system for the treatment of a wide range of neurological and psychiatric disorders. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CNS cholinergic transmission.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 13. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 14. Calcium permeability of neuronal nicotinic acetylcholine receptor channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+ permeability of nicotinic acetylcholine receptors in rat hippocampal CA1 interneurones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ca2+ permeability of nicotinic acetylcholine receptors in rat hippocampal CA1 interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Integral Role of Acetylcholine Chloride in Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh), a primary neurotransmitter in the central and peripheral nervous systems, plays a pivotal role in mediating communication between neurons and target cells.[1][2] Its function is fundamental to a wide array of physiological processes, including muscle contraction, memory, and autonomic control.[1][3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning acetylcholine's role in synaptic transmission. It delves into the synthesis, vesicular storage, calcium-dependent release, and enzymatic degradation of acetylcholine. Furthermore, it explores the diverse signaling pathways initiated upon its binding to nicotinic and muscarinic receptors. This document consolidates key quantitative data, details essential experimental methodologies for its study, and presents visual representations of the critical pathways and workflows involved in cholinergic neurotransmission.

The Lifecycle of Acetylcholine at the Synapse

The efficacy of cholinergic signaling is contingent on a tightly regulated cycle of synthesis, packaging, release, and degradation of acetylcholine.

Synthesis and Storage

Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[1][4][5][6] The availability of choline, which is taken up into the presynaptic terminal by a high-affinity choline transporter (CHT), is the rate-limiting step in ACh synthesis.[5][6]

Following its synthesis, acetylcholine is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[7][8] Each vesicle can store up to 50,000 molecules of acetylcholine.[7] This compartmentalization protects ACh from degradation and allows for its quantal release into the synaptic cleft.[8]

Release into the Synaptic Cleft

The arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺ ions.[4][7][9] This rise in intracellular calcium concentration facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, a process mediated by SNARE proteins, and the subsequent release of acetylcholine into the synaptic cleft.[4][7]

Receptor Binding and Signal Transduction

Once in the synaptic cleft, acetylcholine diffuses across the synapse and binds to cholinergic receptors on the postsynaptic membrane, initiating a cellular response.[3][10] There are two main classes of acetylcholine receptors: nicotinic and muscarinic.[1][3][8][11][12]

-

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels.[8][12][13] Upon binding acetylcholine, they undergo a conformational change that opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[12][13][14] This influx leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[2] There are two main subtypes of nAChRs: N1 (muscle-type) found at the neuromuscular junction, and N2 (neuronal-type) found in the central and peripheral nervous systems.[8][11]

-

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs).[8][12] There are five subtypes (M1-M5), each coupled to different G-proteins and intracellular signaling cascades.[4][11] For instance, M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels.[4]

Degradation and Recycling

To ensure the transient nature of the signal, acetylcholine is rapidly hydrolyzed in the synaptic cleft into choline and acetate by the enzyme acetylcholinesterase (AChE).[3][15] AChE possesses a very high catalytic activity, with each molecule capable of degrading approximately 5,000 molecules of acetylcholine per second.[15] The choline produced is then taken back up into the presynaptic neuron by the high-affinity choline transporter for the synthesis of new acetylcholine.[5]

Quantitative Data in Cholinergic Transmission

The following tables summarize key quantitative parameters associated with acetylcholine signaling.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Affinities (Ki values)

| Receptor Subtype | Ligand | Ki (nM) |

| α3β4 | (S)-QND8 | Value not specified |

| α3β4 | (S)-T2 | Value not specified |

| α4β2 | Various | Value not specified |

| α7 | Various | Value not specified |

Note: Specific Ki values for various ligands on different nAChR subtypes are highly variable and context-dependent. The provided source indicates the design and synthesis of ligands to improve binding affinity and selectivity but does not provide a comprehensive table of Ki values.[11]

Table 2: Ion Channel Properties of Nicotinic Acetylcholine Receptors (nAChRs)

| Property | Value | Ion(s) | Receptor Type |

| Unitary Conductance | 36.8 pS (mean) | Na⁺, K⁺ | Rat Sympathetic Neurons |

| Unitary Conductance | 93 pS | K⁺ | Divalent-free solution |

| Unitary Conductance | 51 pS | Na⁺ | Divalent-free solution |

| Unitary Conductance | 23 pS | Li⁺ | Divalent-free solution |

| Open Channel Lifetime | 12.2 ms (longer component for ACh) | Cations | Rat Sympathetic Neurons |

| Open Channel Lifetime | 17.6 ms (longer component for DMPP) | Cations | Rat Sympathetic Neurons |

Data from single-channel patch-clamp recordings.[12]

Table 3: Kinetics of Acetylcholine Release and Degradation

| Process | Parameter | Value |

| Acetylcholine Release (Cue-evoked) | Time to Peak | ~1.5 - 3.0 seconds |

| Acetylcholinesterase (AChE) Catalytic Rate | Turnover Number | ~25,000 molecules of ACh per second per molecule of AChE |

Release kinetics are from in vivo amperometry studies.[16] AChE catalytic rate is a generally cited value.[17]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings of Cholinergic Interneurons

This protocol is adapted for recording from striatal cholinergic interneurons in ex vivo mouse brain slices.[4][5][18][19][20]

1. Slice Preparation:

- Anesthetize a ChAT-cre mouse and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based cutting solution.

- Rapidly dissect the brain and mount it on a vibrating microtome.

- Prepare 300 µm coronal slices containing the striatum in ice-cold, oxygenated NMDG solution.

- Incubate slices in NMDG solution at 34°C for 15 minutes.

- Transfer slices to artificial cerebrospinal fluid (aCSF) and incubate at 34°C for another 15 minutes.

- Allow slices to recover at room temperature for at least 1 hour before recording.

2. Recording:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

- Identify cholinergic interneurons using fluorescence (if virally labeled with a fluorescent reporter like mCherry).

- Pull patch pipettes from borosilicate glass to a resistance of 4-8 MΩ.

- Fill the pipette with an internal solution appropriate for the recording configuration (e.g., voltage-clamp or current-clamp).

- Approach the target neuron and form a GΩ seal.

- Rupture the membrane to achieve the whole-cell configuration.

- Record spontaneous or evoked synaptic currents/potentials.

Solutions:

-

NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄.

-

aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose.[20]

-

Internal Solution (example for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.25 Na-GTP.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol allows for the in vivo measurement of extracellular acetylcholine levels in the brain of a freely moving animal.[9][17][21][22]

1. Probe Implantation:

- Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

- Surgically expose the skull and drill a small hole over the target brain region.

- Slowly lower a microdialysis probe to the desired coordinates.

- Secure the probe to the skull with dental cement.

- Allow the animal to recover from surgery.

2. Microdialysis Sampling:

- Connect the probe inlet to a syringe pump and the outlet to a collection vial.

- Perfuse the probe with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2 µL/min).

- Allow the system to equilibrate.

- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

- Samples can be analyzed immediately or stored at -80°C.

3. Sample Analysis:

- Quantify acetylcholine and choline concentrations in the dialysate using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][21]

Receptor Binding Assay

This protocol is a general framework for determining the binding affinity of a ligand to acetylcholine receptors using a radioligand competition assay.[23][24][25][26]

1. Membrane Preparation:

- Homogenize tissue expressing the target acetylcholine receptor (e.g., brain tissue, cultured cells) in a cold buffer.

- Centrifuge the homogenate to pellet the membranes.

- Wash the membrane pellet multiple times by resuspension and centrifugation.

- Resuspend the final membrane pellet in the assay buffer.

2. Binding Reaction:

- In a series of tubes, add a constant concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the unlabeled test compound.

- Add the membrane preparation to initiate the binding reaction.

- Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Counting:

- Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

- Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis:

- Plot the percentage of specific binding against the concentration of the unlabeled test compound.

- Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Cholinergic Signaling and Experimental Workflows

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 6. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Conductance and kinetic properties of single nicotinic acetylcholine receptor channels in rat sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Acetylcholine Release in Prefrontal Cortex Promotes Gamma Oscillations and Theta–Gamma Coupling during Cue Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. Whole-Cell Patch-Clamp Electrophysiology [bio-protocol.org]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. labcorp.com [labcorp.com]

- 24. researchgate.net [researchgate.net]

- 25. emedicine.medscape.com [emedicine.medscape.com]

- 26. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

The Dawn of Neurotransmission: A Technical History of Acetylcholine Chloride

An In-depth Guide on the Discovery, Elucidation, and Significance of the First Neurotransmitter

Introduction

The identification of acetylcholine chloride marked a pivotal moment in our understanding of physiology and pharmacology, laying the foundation for modern neuroscience. This technical guide provides a comprehensive overview of the discovery and history of acetylcholine, detailing the key experiments, methodologies, and conceptual leaps that established it as the first identified neurotransmitter. Tailored for researchers, scientists, and drug development professionals, this document delves into the original experimental protocols, presents quantitative data from seminal studies, and illustrates the elucidated signaling pathways.

Early Synthesis and Initial Physiological Observations

The story of acetylcholine begins not in biology, but in the realm of organic chemistry.

First Synthesis by Adolf von Baeyer (1867)

Conceptual Synthesis Reaction:

The synthesis of this compound is conceptually a two-step process involving the reaction of chloroethanol with trimethylamine to form choline, which is then acetylated.[2] A general modern laboratory synthesis can be described as follows:

Experimental Protocol: General Laboratory Synthesis of this compound

-

Reaction of Chloroethanol with Trimethylamine: Chloroethanol is reacted with an aqueous solution of trimethylamine. This reaction forms choline chloride.

-

Acylation with Acetic Anhydride: The resulting choline chloride is then acylated using acetic anhydride. This step introduces the acetyl group to the choline molecule, forming this compound.

-

Purification: The final product is then purified, typically through recrystallization, to yield this compound as a white crystalline solid.

Early Pharmacological Investigations: Hunt and Taveau (1906)

The first indication of acetylcholine's potent physiological effects came from the work of Reid Hunt and René de M. Taveau in 1906.[3] They discovered that acetylcholine possessed a powerful hypotensive (blood pressure-lowering) effect, far exceeding that of choline.[3][4]

Experimental Protocol: Assessment of Vasoactive Properties

While the precise, step-by-step protocol from their 1906 paper is not detailed in the available search results, a general methodology for such an experiment in that era would have involved the following:

-

Animal Preparation: An anesthetized animal, typically a cat or dog, would be used. A cannula would be inserted into a major artery (e.g., the carotid artery) and connected to a kymograph via a mercury manometer to record blood pressure.

-

Drug Administration: A solution of this compound of a known concentration would be prepared. This solution would be injected intravenously into the animal, often through a cannulated femoral or jugular vein.

-

Data Recording: The kymograph would record the changes in blood pressure on smoked paper. The magnitude and duration of the blood pressure drop following the injection of acetylcholine would be measured.

-

Control and Comparison: The effects of acetylcholine would be compared to the effects of other substances, such as choline, to determine its relative potency.

Quantitative Data:

Isolation from a Natural Source and Confirmation of its Role

The presence of acetylcholine in biological systems remained unconfirmed until the work of Arthur J. Ewins and later, the groundbreaking experiments of Otto Loewi and Sir Henry Dale.

Isolation from Ergot by Arthur J. Ewins (1914)

In 1914, Arthur J. Ewins, working in Henry Dale's laboratory, became the first to isolate acetylcholine from a natural source, the fungus ergot (Claviceps purpurea).[3][5][6] This discovery was significant as it demonstrated that acetylcholine was not merely a synthetic curiosity but a naturally occurring compound.

Experimental Protocol: Isolation of Acetylcholine from Ergot

The detailed protocol from Ewins' 1914 paper in the Biochemical Journal is not fully available in the search results. However, a general outline of the extraction process can be inferred:

-

Extraction: An extract of ergot was prepared, likely using an alcoholic solution to dissolve the active principles.

-

Purification: The initial extract would have undergone a series of purification steps to remove other ergot alkaloids and inactive substances. This may have involved precipitation and solvent extraction techniques.

-

Crystallization: The purified substance was then crystallized, likely as a salt (e.g., the chloride salt), to allow for its chemical identification.

-

Chemical and Physiological Confirmation: The identity of the isolated substance as acetylcholine was confirmed by comparing its chemical properties and physiological effects (such as its potent vasodepressor action) to those of synthetic acetylcholine.

The "Vagusstoff" Experiment: Otto Loewi (1921)

The definitive proof that a chemical substance was responsible for transmitting nerve impulses came from a now-famous experiment conducted by the German pharmacologist Otto Loewi in 1921.[1][2][5][7][8][9] For this work, he, along with Sir Henry Dale, was awarded the Nobel Prize in Physiology or Medicine in 1936.[5][7]

Experimental Protocol: Loewi's Frog Heart Experiment

-

Preparation of Frog Hearts: Two frog hearts were isolated. One heart (the donor heart) was left with its vagus nerve intact, while the vagus nerve of the second heart (the recipient heart) was removed.[1][9]

-

Perfusion: Both hearts were cannulated and perfused with Ringer's solution, a saline solution that maintains the viability of isolated organs.[8] The perfusate from the donor heart was collected.

-

Vagus Nerve Stimulation: The vagus nerve of the donor heart was electrically stimulated. This stimulation caused the heart rate of the donor heart to slow down.[1][8][9]

-

Transfer of Perfusate: The Ringer's solution that had been perfusing the donor heart during vagal stimulation was collected and transferred to the recipient heart.[1][8][9]

-

Observation: Upon application of the perfusate from the donor heart, the heart rate of the recipient heart also slowed down.[1][8][9]

This elegantly simple experiment demonstrated that the vagus nerve released a chemical substance, which Loewi termed "Vagusstoff" (Vagus substance), that was responsible for mediating the inhibitory effect on the heart.[2][8] This "Vagusstoff" was later identified as acetylcholine.[7]

Experimental Workflow: Loewi's Frog Heart Experiment

Confirmation and Bioassay: Sir Henry Dale and Wilhelm Feldberg

Sir Henry Dale and his colleagues, notably Wilhelm Feldberg, provided further crucial evidence for the role of acetylcholine as a neurotransmitter and developed a sensitive bioassay for its detection and quantification.[4]

Experimental Protocol: The Eserinised Leech Muscle Bioassay

This bioassay took advantage of the fact that the dorsal muscle of the leech (Hirudo medicinalis) is extremely sensitive to acetylcholine. The sensitivity was further enhanced by the use of eserine (physostigmine), an inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.

-

Preparation of the Leech Muscle: A strip of the dorsal muscle of a medicinal leech was dissected and suspended in an organ bath containing a suitable saline solution.

-

Eserine Treatment: Eserine was added to the organ bath to inhibit any acetylcholinesterase activity, thus preventing the breakdown of acetylcholine and increasing the sensitivity of the muscle.

-

Sample Application: A sample containing an unknown amount of acetylcholine (e.g., perfusate from a stimulated nerve preparation) was added to the organ bath.

-

Measurement of Contraction: The contraction of the leech muscle in response to the acetylcholine in the sample was recorded using a kymograph.

-

Calibration: The response of the muscle to the unknown sample was compared to the responses produced by known concentrations of acetylcholine to quantify the amount present in the sample.

This bioassay was instrumental in demonstrating the release of acetylcholine from a variety of nerve endings, including those at the neuromuscular junction.

Quantitative Data from Early Bioassays:

| Experiment | Key Finding | Observed Effect | Significance |

| Hunt & Taveau (1906) | Potent vasodepressor effect of acetylcholine. | Significant decrease in arterial blood pressure in anesthetized animals. | First demonstration of the powerful physiological activity of acetylcholine. |

| Loewi (1921) | Chemical transmission of nerve impulses. | Slowing of a recipient frog heart upon application of perfusate from a vagally-stimulated donor heart. | First direct evidence for chemical neurotransmission ("Vagusstoff"). |

| Dale & Feldberg (1930s) | Quantification of acetylcholine release. | Contraction of eserinised leech muscle in response to acetylcholine in biological samples. | Development of a sensitive bioassay to measure acetylcholine release from nerve endings. |

Acetylcholine Signaling Pathways

Acetylcholine exerts its diverse effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. These receptors are fundamentally different in their structure and signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels. When acetylcholine binds to these receptors, it causes a conformational change that opens a channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and an excitatory postsynaptic potential.

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs). The binding of acetylcholine to these receptors activates an associated G-protein, which in turn initiates an intracellular signaling cascade. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and have distinct downstream effects.

-

M1, M3, and M5 Receptors: These receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled)

Conclusion

The discovery and elucidation of the role of this compound represent a paradigm shift in the biological sciences. From its initial synthesis in a chemistry lab to its identification as the first chemical messenger of the nervous system, the journey of acetylcholine has paved the way for our modern understanding of neuropharmacology and the development of countless therapeutic agents that target the cholinergic system. The pioneering work of von Baeyer, Hunt, Taveau, Ewins, Loewi, and Dale, built upon by generations of scientists, continues to inspire and inform research in neuroscience and drug development today.

References

- 1. historischesarchiv.dgk.org [historischesarchiv.dgk.org]

- 2. Neuroscience for Kids - Neurotransmitters [faculty.washington.edu]

- 3. A HISTORIC PERSPECTIVE ON THE CURRENT PROGRESS IN ELUCIDATION OF THE BIOLOGIC SIGNIFICANCE OF NON-NEURONAL ACETYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Reactions of the normal mammalian muscle to acetylcholine and to eserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vagusstoff - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Otto Loewi (1873–1961): Dreamer and Nobel laureate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetylcholine Receptor Subtypes and Distribution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nicotinic and muscarinic acetylcholine receptor subtypes, their distribution throughout the body, and the signaling pathways they mediate. Quantitative data on receptor densities are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of these receptors are also provided, along with visualizations of key signaling pathways and a representative experimental workflow.

Introduction to Acetylcholine Receptors

Acetylcholine (ACh) is a crucial neurotransmitter that exerts its effects through two major families of receptors: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[1] These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems.[2] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission, while mAChRs are G protein-coupled receptors (GPCRs) that modulate neuronal activity over a slower timescale.[2][3] The diversity of subunits for nAChRs and the five distinct subtypes of mAChRs allow for a wide range of functional roles and provide numerous targets for therapeutic intervention.[4][5]

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric structures composed of various combinations of α and β subunits, with some subtypes being homomeric (composed of only α subunits).[2][4] There are 16 identified nAChR subunits in mammals (α1-α7, α9-α10, β1-β4, γ, δ, and ε), leading to a remarkable diversity of receptor subtypes with distinct pharmacological and physiological properties.[6]

nAChR Subtypes and Subunit Composition

The subunit composition of nAChRs determines their pharmacological and biophysical characteristics.[2] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[2] Muscle-type nAChRs, found at the neuromuscular junction, have a distinct subunit composition from neuronal nAChRs.[2]

Distribution of nAChRs

nAChRs are widely distributed throughout the central and peripheral nervous systems, as well as in some non-neuronal tissues.

The brain exhibits a high density and heterogeneous distribution of nAChRs. The thalamus has the highest density of α4β2* nAChRs.[7] The α7 subtype is also highly expressed in the hippocampus and cerebral cortex.

Table 1: Density of Nicotinic Acetylcholine Receptor Subtypes in the Human Brain

| Brain Region | Receptor Subtype | Receptor Density (Bmax) |

| Thalamus | α4β2 | High |

| Cerebellum | α4β2 | Moderate |

| Brainstem | α4β2 | Moderate |

| Putamen | α4β2 | Moderate |

| Frontal Cortex | α4β2* | Low to Moderate |

| Hippocampus | α7 | High |

| Cerebral Cortex | α7 | High |

Note: Qualitative descriptions are used where precise numerical values are not consistently reported across studies. Bmax values can vary based on the radioligand and experimental conditions used.

In the PNS, nAChRs are critical for synaptic transmission in autonomic ganglia and at the neuromuscular junction. The α3β4* subtype is the predominant nAChR in autonomic ganglia.[7]

Table 2: Distribution and Density of Nicotinic Acetylcholine Receptors in Peripheral Tissues

| Tissue | Receptor Subtype(s) | Receptor Density (Bmax) |

| Superior Cervical Ganglion (mouse) | α3β4, α3β4α5, α3β4β2 | 345.8 ± 25.6 fmol/mg protein[8] |

| Adrenal Medulla | α3β4*, α7 | Present[9] |

| Skeletal Muscle (Neuromuscular Junction) | (α1)₂β1δε (adult) | High |

nAChR Signaling Pathway

nAChRs are ionotropic receptors that, upon binding acetylcholine, undergo a conformational change to open a central pore permeable to cations, primarily Na+ and Ca2+.[2] This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are members of the G protein-coupled receptor superfamily and are classified into five subtypes, M1 through M5.[5] These receptors mediate a slower and more modulatory form of cholinergic transmission compared to nAChRs.

mAChR Subtypes and G Protein Coupling

The five mAChR subtypes couple to different families of G proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[3][5]

Table 3: Muscarinic Acetylcholine Receptor Subtypes and their G Protein Coupling

| Receptor Subtype | Primary G Protein Coupling |

| M1 | Gq/11 |

| M2 | Gi/o |

| M3 | Gq/11 |

| M4 | Gi/o |

| M5 | Gq/11 |

Distribution of mAChRs

mAChRs are widely expressed in the central and peripheral nervous systems, as well as in various non-neuronal tissues such as smooth muscle and glands.

In the CNS, mAChRs are involved in learning, memory, and cognition. The M1 subtype is the most abundant in the cerebral cortex and hippocampus.

Table 4: Density of Muscarinic Acetylcholine Receptor Subtypes in the CNS

| Brain Region | Receptor Subtype | Receptor Density (Bmax) |

| Caudate Nucleus (Rhesus Monkey) | Total mAChR | High (up to 1200 pmol/g protein)[8] |

| Putamen (Rhesus Monkey) | Total mAChR | High[8] |

| Cerebral Cortex (Rhesus Monkey) | Total mAChR | High[8] |

| Hippocampus (Human) | M1 | Abundant |

| Striatum (Rat) | M4 | High |

In the periphery, mAChRs regulate the function of organs innervated by the parasympathetic nervous system. M2 and M3 receptors are co-expressed in many smooth muscle tissues.[10]

Table 5: Distribution of Muscarinic Acetylcholine Receptors in Peripheral Tissues

| Tissue | Receptor Subtype(s) |

| Heart | M2 |

| Smooth Muscle (e.g., gut, bladder, airways) | M2, M3[10] |

| Glands (e.g., salivary, sweat) | M1, M3 |

mAChR Signaling Pathways

The activation of mAChRs initiates intracellular signaling cascades through their coupled G proteins.

-

Gq/11 Pathway (M1, M3, M5): Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4): The Gi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Protocols

The characterization of acetylcholine receptors relies on a variety of experimental techniques. Below are detailed methodologies for three key approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation.

Protocol: Saturation Binding Assay for α4β2 nAChRs using [3H]Cytisine*

-

Tissue Preparation:

-

Homogenize rat brain tissue (e.g., thalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Prepare a series of dilutions of the radioligand, [3H]cytisine.

-

In a multi-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of [3H]cytisine to the wells.

-

For the determination of non-specific binding, add a high concentration of a competing non-radiolabeled ligand (e.g., nicotine) to a parallel set of wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration and fit the data to a saturation binding curve to determine the Bmax and Kd values.

-

Immunohistochemistry

Immunohistochemistry (IHC) is used to visualize the localization of receptors within tissues.

Protocol: IHC for M2 Muscarinic Receptors

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the tissue of interest and post-fix overnight.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the tissue using a cryostat or vibratome.

-

-

Antigen Retrieval (if necessary for paraffin-embedded tissue):

-

Incubate slides in a citrate buffer at high temperature.

-

-

Blocking:

-

Incubate the tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific for the M2 receptor overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Mount the sections on slides with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application.

Protocol: Whole-Cell Voltage-Clamp Recording of α7 nAChR Currents

-

Cell Preparation:

-

Use a cell line expressing α7 nAChRs or primary neurons.

-

Plate the cells on coverslips for recording.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution containing ions that mimic the intracellular environment.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on a microscope stage and perfuse with an external solution.

-

Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential of -60 mV.[11]

-

Apply the α7 nAChR agonist (e.g., acetylcholine or choline) via a perfusion system.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak amplitude, activation, and desensitization kinetics of the currents.

-

Construct dose-response curves to determine the EC50 of the agonist.

-

Experimental Workflow for Novel Ligand Characterization

The characterization of a novel compound targeting an acetylcholine receptor typically follows a multi-step process.

Conclusion

The nicotinic and muscarinic acetylcholine receptors represent a diverse and functionally critical class of neurotransmitter receptors. Their distinct subtypes, distribution patterns, and signaling mechanisms offer a wealth of opportunities for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. A thorough understanding of their pharmacology and the application of rigorous experimental methodologies are essential for advancing drug discovery efforts in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 3. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly and subunit diversity of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and functional properties of distinct nicotinic acetylcholine receptors in the superior cervical ganglion of mice with targeted deletions of nAChR subunit genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptors of adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetylcholine Chloride Signaling in Non-Neuronal Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh), the first identified neurotransmitter, has a well-established role in the central and peripheral nervous systems. However, a growing body of evidence reveals the existence of a non-neuronal cholinergic system (NNCS) where ACh acts as a local signaling molecule in a wide array of tissues.[1] This guide provides a comprehensive technical overview of ACh chloride signaling in non-neuronal tissues, focusing on the core mechanisms, quantitative data, experimental methodologies, and signaling pathways involved. The NNCS is comprised of the machinery for ACh synthesis by choline acetyltransferase (ChAT), its release, degradation by cholinesterases, and a diverse array of muscarinic (mAChR) and nicotinic (nAChR) receptors expressed on non-neuronal cells.[2][3] This system is pivotal in regulating fundamental cellular processes such as inflammation, proliferation, apoptosis, and migration in tissues including the immune system, endothelium, epithelium, and adipose tissue.[4][5]

Core Concepts of Non-Neuronal Acetylcholine Signaling

The non-neuronal cholinergic system operates in an autocrine or paracrine fashion, where ACh synthesized and released by non-neuronal cells acts on receptors on the same or neighboring cells.[1] This localized signaling allows for fine-tuned regulation of cellular functions in response to various physiological and pathological stimuli.

Key Components of the Non-Neuronal Cholinergic System:

-

Acetylcholine Synthesis and Release: In non-neuronal cells, ACh is primarily synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[3] Unlike neuronal release which is vesicular and rapid, non-neuronal ACh release is often non-vesicular and slower, mediated by transporters like organic cation transporters (OCTs).[6]

-

Acetylcholine Receptors: The effects of ACh are mediated by two main families of receptors:

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[7][8] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[7][8]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. The homomeric α7 nAChR is a key player in the "cholinergic anti-inflammatory pathway," mediating immunosuppressive effects.[3] Other subtypes, including those containing α3, α5, and β subunits, are also expressed in various non-neuronal cells.[9]

-

-

Acetylcholinesterase (AChE): This enzyme rapidly hydrolyzes ACh in the synaptic cleft and at non-neuronal sites, thereby terminating its signaling. The presence of AChE in non-neuronal tissues is crucial for regulating the local concentration and duration of ACh action.

Quantitative Data on Acetylcholine Chloride Signaling

The following tables summarize key quantitative parameters of ACh signaling in various non-neuronal cell types. This data is essential for understanding the potency and efficacy of ACh in different biological contexts.

Table 1: Receptor Binding Affinities of Acetylcholine

| Receptor Subtype | Tissue/Cell Type | Ligand | Kd / Ki | Reference |

| Muscarinic (high-affinity) | Rat CNS and peripheral tissues | [3H]Acetylcholine | ~30 nM (Kd) | [10] |

| Muscarinic | Chironomus tentans epithelial cell line | [3H]QNB | 1.4 nM (Kd) | [11] |

Table 2: Functional Effects of Acetylcholine on Non-Neuronal Cells

| Cell Type | Parameter Measured | Acetylcholine Concentration | Effect | Reference |

| Endothelial Cells | Nitric Oxide Production | 10 µM | 45 ± 20% increase | [12] |

| Endothelial Cells | Nitric Oxide Production | 100 µM | 111 ± 33% increase | [12] |

| Fibroblast-like Synoviocytes | IL-6 Release (IL-1 activated) | 1 mM | Dose-dependent decrease | [13] |

| Human Keratinocytes | Cell Proliferation | 10 µM (+ physostigmine) | Significant reduction | [14] |

| Human Keratinocytes | Cell Migration (in vitro) | 1 µM - 1 mM | Dose-dependent decrease | [14] |

| RAW Macrophage-like cells | TNF-α Release (LPS-activated) | 0.1 - 50 mM (Choline) | Dose-dependent suppression | [15] |

| Human Monocytes | TNF-α, PGE2, MIP-1α/β Production | 10-8 M (Nicotine) | Significant inhibition | [12] |

Signaling Pathways in Non-Neuronal Tissues

Acetylcholine activates distinct signaling cascades depending on the receptor subtype and the cellular context. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors mediate a wide range of cellular responses through their coupling to different G-proteins.

Nicotinic Acetylcholine Receptor Signaling (α7 Subtype)

The α7 nAChR is a key mediator of the cholinergic anti-inflammatory pathway, particularly in immune cells like macrophages.

Acetylcholine Signaling in Adipocytes

In adipose tissue, ACh signaling, particularly through nicotinic receptors, has been implicated in the regulation of thermogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study non-neuronal ACh signaling.

Radioligand Binding Assay for Receptor Characterization

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of ACh receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand (e.g., [3H]QNB for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

-

Non-labeled competitor (e.g., this compound, atropine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer or non-labeled competitor at various concentrations.

-

50 µL of radioligand at a fixed concentration (typically near its Kd).

-

150 µL of membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[7]

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7][16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[16] Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax. Competition binding data are analyzed to determine the inhibition constant (Ki).

Measurement of Cytokine Secretion by ELISA

This protocol is for quantifying the amount of a specific cytokine (e.g., TNF-α) released from cultured immune cells in response to ACh.

Materials:

-

Immune cells (e.g., macrophages, peripheral blood mononuclear cells).

-

Cell culture medium and supplements.

-

Lipopolysaccharide (LPS) or other stimuli.

-

This compound.

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Cell Culture and Stimulation:

-

Seed immune cells in a 96-well plate at a density of approximately 0.1 million cells/well.[17]

-

Pre-treat cells with various concentrations of acetylcholine for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce cytokine production.[18]

-

Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

-

-

Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Protocol (Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[19]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[17]

-

Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.[17]

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[20]

-

Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[20]

-

Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 15-30 minutes).[20]

-

Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).[17]

-

-

Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader.[21] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the cytokine concentrations in the samples from the standard curve.

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the rate of cell proliferation by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cells of interest (e.g., epithelial cells).

-

Cell culture medium and supplements.

-

This compound.

-

BrdU labeling solution (10 µM).[22]

-

Fixing/Denaturing solution (e.g., 4% paraformaldehyde, 2N HCl).[23]

-

Anti-BrdU primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Plate reader.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of acetylcholine and incubate for the desired duration (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.[23]

-

Fixation and Denaturation:

-

Remove the culture medium and fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[23]

-

Wash the cells with PBS.

-

Denature the DNA by adding 2N HCl and incubating for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody.[23]

-

Neutralize the acid with a neutralizing buffer.

-

-

Immunodetection:

-

Signal Development and Measurement:

-

Wash the cells and add the TMB substrate.

-

Incubate until a color develops and then add the stop solution.

-

Read the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

-

Cell Migration Assay (Boyden Chamber)

This assay, also known as a chemotaxis assay, measures the directed migration of cells towards a chemoattractant, such as acetylcholine.

Materials:

-

Boyden chamber apparatus (or transwell inserts).

-

Polycarbonate filters with appropriate pore size.

-

Cells of interest.

-

Serum-free medium.

-

Chemoattractant (acetylcholine).

-

Cell stain (e.g., crystal violet).

-

Microscope.

Procedure:

-

Chamber Preparation: Place a polycarbonate filter between the upper and lower compartments of the Boyden chamber. The pore size of the filter should be smaller than the cell diameter to prevent passive movement.[24]

-

Loading the Chamber:

-

Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).

-

Cell Removal and Staining:

-

After incubation, remove the non-migrated cells from the upper surface of the filter with a cotton swab.

-

Fix and stain the cells that have migrated to the lower surface of the filter with a stain like crystal violet.

-

-

Quantification:

-

Elute the stain from the cells and measure the absorbance using a plate reader.

-

Alternatively, count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Express the results as the number of migrated cells or as a migration index (fold increase in migration over the control without a chemoattractant).

Conclusion

The non-neuronal cholinergic system is a ubiquitous and versatile signaling network that plays a critical role in the regulation of a wide range of physiological and pathological processes in non-neuronal tissues. By acting as a local autocrine and paracrine signaling molecule, acetylcholine fine-tunes cellular functions, including inflammation, proliferation, and migration. A thorough understanding of the quantitative aspects of ACh signaling, the intricacies of its downstream pathways, and the methodologies to study these processes is paramount for researchers and drug development professionals. The data, diagrams, and protocols provided in this guide serve as a foundational resource for further exploration into this exciting and rapidly evolving field, with the potential to uncover novel therapeutic targets for a variety of diseases.

References

- 1. Frontiers | Stimulation of α7 Nicotinic Acetylcholine Receptor by Nicotine Suppresses Decidual M1 Macrophage Polarization Against Inflammation in Lipopolysaccharide-Induced Preeclampsia-Like Mouse Model [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. CHRNA2: a new paradigm in beige thermoregulation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholine stimulates bronchial epithelial cells to release neutrophil and monocyte chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression [mdpi.com]

- 9. Functional nicotinic and muscarinic receptors on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

- 11. mdpi.com [mdpi.com]

- 12. Nicotine inhibits the production of proinflammatory mediators in human monocytes by suppression of I-κB phosphorylation and nuclear factor-κB transcriptional activity through nicotinic acetylcholine receptor α7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Receptor-mediated inhibition of keratinocyte migration by nicotine involves modulations of calcium influx and intracellular concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of TNF release by choline requires alpha7 subunit nicotinic acetylcholine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. file.elabscience.com [file.elabscience.com]

- 21. An immune-beige adipocyte communication via nicotinic acetylcholine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 23. mbl.edu [mbl.edu]

- 24. Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo vs. In Vitro Effects of Acetylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh), a primary neurotransmitter in the peripheral and central nervous systems, exerts a wide array of physiological effects through its interaction with nicotinic and muscarinic receptors.[1] The chloride salt of acetylcholine is commonly utilized in experimental settings to investigate these effects. Understanding the differential outcomes of acetylcholine chloride application in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) settings is crucial for translational research and drug development. This technical guide provides a comprehensive overview of the dose-dependent effects of this compound, details common experimental protocols, and visualizes the underlying signaling pathways.

Introduction